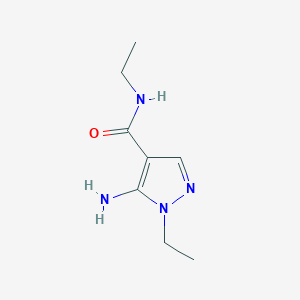

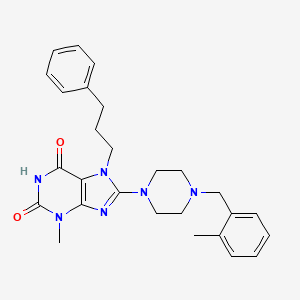

![molecular formula C18H15N3 B2970646 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030132-81-0](/img/structure/B2970646.png)

8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the class of quinolines, which are renowned for their valuable biological activities and excellent materials properties . Quinolines and quinoline-containing macromolecules have been studied for over a century because of their desirable biological activities and favorable combinations of materials properties .

Synthesis Analysis

The synthesis of quinolines often involves the use of an electron-deficient diene (e.g., an aryl imine formed from an aniline and a benzaldehyde) and an electron-rich conjugated dienophile (e.g., an alkyne). The diene coordinates with a Lewis acid and reacts with the dienophile in a formal aza-Diels–Alder [4+2]-cycloaddition, with the resulting dihydro intermediate oxidized to generate a quinoline moiety . This classic reaction, known as the Povarov reaction, has been used to synthesize quinolines and benzoquinolines .Scientific Research Applications

Comprehensive Analysis of 8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline Applications

Anticancer Activity: Quinazoline derivatives, like 8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their potential anticancer properties. These compounds can interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazoline derivatives have been shown to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . The ability to modulate these receptors can lead to the induction of apoptosis and inhibition of tumor growth.

Antibacterial and Antifungal Agents: The structural complexity of quinazoline derivatives endows them with the ability to act as effective antimicrobial agents. They have been found to exhibit significant inhibitory activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains . This is particularly important in the era of increasing antibiotic resistance, as new drugs are constantly needed to combat resistant strains of bacteria and fungi.

Anticonvulsant Effects: Quinazoline derivatives have also been explored for their anticonvulsant effects. These compounds can interact with central nervous system receptors and ion channels, which can help in stabilizing neuronal firing rates and preventing seizures . This makes them potential candidates for the development of new antiepileptic drugs.

Anti-Inflammatory Properties: The anti-inflammatory properties of quinazoline derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines and mediators. This can be beneficial in the treatment of chronic inflammatory diseases, such as arthritis, where controlling inflammation is a key therapeutic goal .

Analgesic Applications: In addition to their anti-inflammatory effects, quinazoline derivatives can serve as analgesics by modulating pain pathways. They may achieve this by interacting with opioid receptors or by inhibiting enzymes involved in the production of pain-inducing substances .

Antimalarial Potential: Quinazoline derivatives have shown promise as antimalarial agents. They can interfere with the life cycle of the malaria parasite, Plasmodium falciparum, and inhibit its growth and reproduction. This is crucial for the development of new treatments for malaria, especially in the face of drug-resistant strains .

Antipsychotic and Sedative-Hypnotic Uses: Some quinazoline derivatives have been found to possess antipsychotic and sedative-hypnotic activities. They can modulate neurotransmitter systems in the brain, which can help in the treatment of psychiatric disorders and insomnia .

Antioxidant Effects: The antioxidant properties of quinazoline derivatives stem from their ability to scavenge free radicals and protect cells from oxidative stress. This can be beneficial in preventing or treating diseases that are associated with oxidative damage, such as neurodegenerative disorders .

properties

IUPAC Name |

8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c1-11-3-6-13(7-4-11)17-15-10-19-16-8-5-12(2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGOWKGMRVNKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

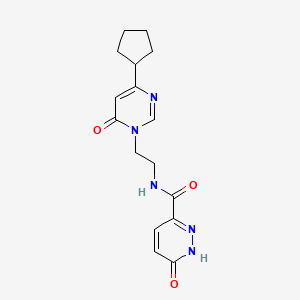

![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)

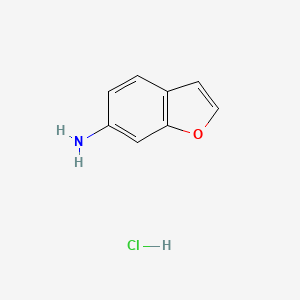

![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)

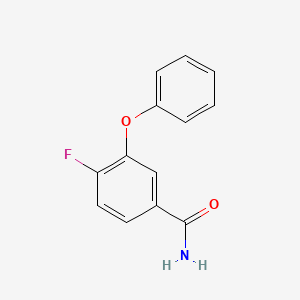

![3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970571.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2970586.png)